![molecular formula C7H11N5OS B14591227 1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one CAS No. 61631-45-6](/img/structure/B14591227.png)
1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one is a compound that features a piperidinone ring substituted with a tetrazole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole moiety is known for its stability and biological activity, making it a valuable component in drug design and other scientific research.
Méthodes De Préparation
The synthesis of 1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one typically involves the formation of the tetrazole ring followed by its attachment to the piperidinone structure. Common synthetic routes include:
Cyclization Reactions: The tetrazole ring can be synthesized via cyclization of azides with nitriles under mild conditions, often using catalysts such as zinc salts or L-proline.
Industrial Production: Industrial methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, often involving strong oxidizing or reducing agents.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole nitrogen atoms.
Common Reagents and Conditions: Typical reagents include sodium azide, triethyl orthoformate, and various catalysts such as Yb(OTf)3.
Applications De Recherche Scientifique
1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole moiety is a bioisostere of carboxylic acids, making it useful in drug design for enhancing metabolic stability and bioavailability.
Materials Science: Tetrazole derivatives are used in the development of high-energy materials and explosives due to their stability and energy release properties.
Biological Studies: The compound is studied for its potential antibacterial, antifungal, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one involves its interaction with biological targets through the tetrazole ring. The tetrazole moiety can form stable complexes with metal ions and participate in hydrogen bonding, enhancing its binding affinity to biological receptors . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can be compared with other tetrazole-containing compounds:
1-Methyl-5-aminotetrazole: Similar in structure but with an amino group instead of the piperidinone ring, used in different applications.
3-(2-Methyl-2H-tetrazol-5-yl)aniline: Contains an aniline group, highlighting the versatility of tetrazole derivatives in various chemical contexts.
Propriétés
Numéro CAS |
61631-45-6 |
|---|---|
Formule moléculaire |
C7H11N5OS |
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
1-methyl-3-(2H-tetrazol-5-ylsulfanyl)piperidin-4-one |
InChI |
InChI=1S/C7H11N5OS/c1-12-3-2-5(13)6(4-12)14-7-8-10-11-9-7/h6H,2-4H2,1H3,(H,8,9,10,11) |
Clé InChI |
CABZCAYHNMXXPS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=O)C(C1)SC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
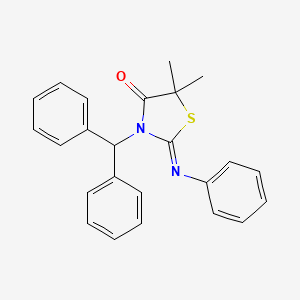
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
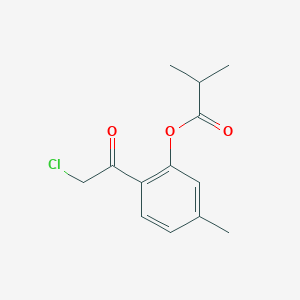
![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
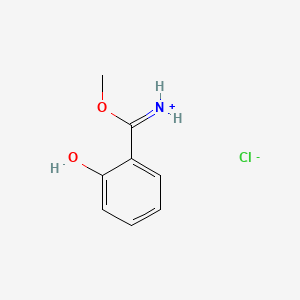
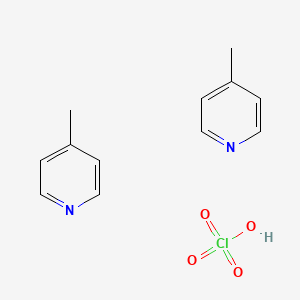
![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)
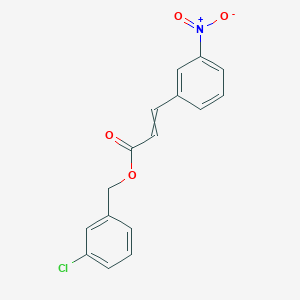
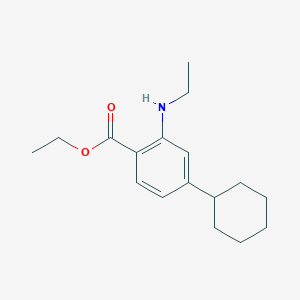
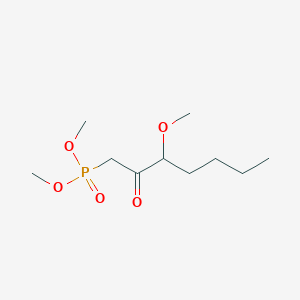

![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
